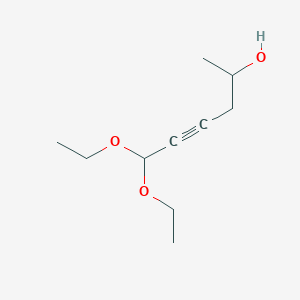

6,6-Diethoxyhex-4-yn-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,6-Diethoxyhex-4-yn-2-ol is an organic compound with the molecular formula C10H18O3 It is a member of the propargylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxyhex-4-yn-2-ol typically involves the reaction of an alkyne with an aldehyde or ketone in the presence of a strong base. One common method is the alkynylation of carbonyl compounds using organometallic reagents. For example, the reaction of an alkyne with a ketone in the presence of a base such as potassium tert-butoxide (tert-BuOK) can yield the desired propargylic alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Diethoxyhex-4-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Synthesis

6,6-Diethoxyhex-4-yn-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its alkyne functional group allows for various transformations, including cycloadditions and cross-coupling reactions. These reactions are vital for constructing more intricate molecular architectures that are often required in pharmaceutical development.

Reactivity and Derivatives

The compound can be transformed into a variety of derivatives through functional group interconversions. For example, it can undergo oxidation to yield corresponding aldehydes or ketones, which are valuable in further synthetic applications. The diethoxy groups also provide opportunities for selective reactions under mild conditions, making this compound versatile in synthetic pathways.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit biological activity that may be harnessed for therapeutic purposes. For instance, studies have shown that related alkynols possess anti-inflammatory properties and can inhibit key signaling pathways involved in cancer progression. The structural features of this compound may enhance its efficacy as a lead compound for drug development targeting specific diseases.

Case Studies in Drug Development

A notable case study involves the synthesis of derivatives of this compound that were tested for their ability to inhibit specific kinases associated with cancer cell proliferation. The results indicated that modifications to the alkyne moiety could significantly enhance the inhibitory potency against these targets, suggesting a pathway for developing new anticancer agents.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the formation of specialty polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Nanomaterials and Composites

Recent advancements have explored the use of this compound in the development of nanocomposites. Its incorporation into nanostructured materials has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications in electronics and aerospace.

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile transformations |

| Medicinal Chemistry | Potential therapeutic agent for cancer treatment | Enhanced biological activity |

| Materials Science | Monomer for specialty polymers | Improved mechanical properties |

| Nanomaterials | Component in nanocomposites | Enhanced thermal stability |

Wirkmechanismus

The mechanism of action of 6,6-Diethoxyhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to act as a building block in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,6-Dimethylhept-1-en-4-yn-3-ol: Similar structure with a methyl group instead of an ethoxy group.

2-Methylhex-5-en-3-yn-2-ol: Contains a similar propargylic alcohol structure with different substituents.

Uniqueness

6,6-Diethoxyhex-4-yn-2-ol is unique due to the presence of two ethoxy groups, which can influence its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .

Biologische Aktivität

6,6-Diethoxyhex-4-yn-2-ol is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group and the presence of two ethoxy groups. Its chemical formula is C10H18O2, and it exhibits properties typical of alcohols and alkynes, such as solubility in organic solvents and reactivity towards electrophiles.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cell viability, and its interactions with biological macromolecules.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF7 (breast cancer) | 30 | |

| NIH3T3 (fibroblast) | >100 |

The IC50 values indicate that while this compound is cytotoxic to certain cancer cell lines, it shows lower toxicity towards normal cells.

Research has indicated that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt lipid bilayers. This interaction leads to increased permeability and eventual cell death in susceptible microorganisms and cancer cells.

Case Studies

A notable case study involved the use of this compound in combination with conventional antibiotics. The study demonstrated a synergistic effect when used alongside ampicillin against resistant strains of E. coli, enhancing the overall antimicrobial efficacy .

Eigenschaften

IUPAC Name |

6,6-diethoxyhex-4-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-12-10(13-5-2)8-6-7-9(3)11/h9-11H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXDZYOTJASIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CCC(C)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.